6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO) is a synthetic, selective agonist of the human constitutive androstane receptor (hCAR) [, ]. CAR, a member of the nuclear receptor superfamily, plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, including drug metabolism [, ]. CITCO is frequently employed in scientific research to investigate the function and regulation of hCAR [, , , , ]. It helps researchers understand how this receptor modulates the expression of drug-metabolizing enzymes and transporters in response to xenobiotic exposure [, , ].
CITCO functions as a direct agonist of the human constitutive androstane receptor (hCAR) [, , ]. It binds directly to the ligand-binding domain of hCAR, causing a conformational change that promotes its translocation to the nucleus [, , ]. In the nucleus, the activated hCAR forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences within the promoter regions of target genes involved in drug metabolism and transport [, ]. This binding initiates the transcription of these genes, leading to increased expression of enzymes like CYP2B6 and CYP3A4, which are crucial for the metabolism of various drugs and xenobiotics [, , , , ].
Investigating hCAR Function: CITCO is widely used to study the role of hCAR in xenobiotic metabolism and detoxification. Researchers use it to identify hCAR target genes and elucidate the molecular mechanisms by which hCAR regulates drug metabolism [, , ].
Evaluating Drug-Drug Interactions: CITCO helps assess the potential for drug-drug interactions caused by the induction of drug-metabolizing enzymes. By treating cells or animals with CITCO and the drug of interest, researchers can determine whether the drug enhances or inhibits CITCO-mediated hCAR activation and the subsequent induction of drug-metabolizing enzymes [, , , ].
Developing hCAR Modulators: CITCO serves as a valuable tool for discovering and characterizing new hCAR agonists, antagonists, and inverse agonists [, ]. These modulators have potential therapeutic applications in treating diseases influenced by hCAR activity, such as cholestasis, fatty liver disease, and cancer [, ].
Species Differences in CAR Activation: Research with CITCO has highlighted significant species differences in CAR activation. While it potently activates human CAR, it shows limited or no activity on mouse CAR [, , ]. This underscores the importance of using appropriate model systems when studying CAR-mediated drug metabolism and toxicity.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: